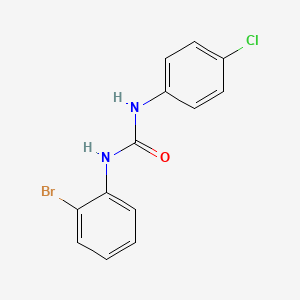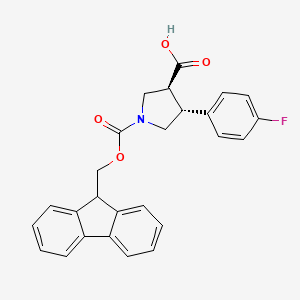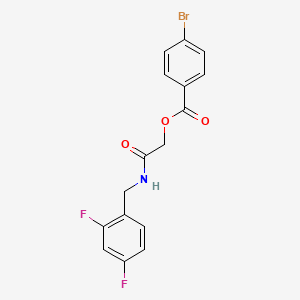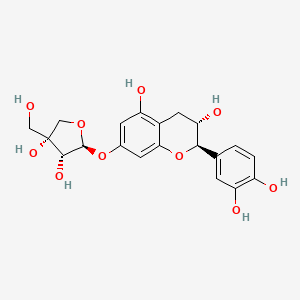
1-(2-Bromophenyl)-3-(4-chlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromophenyl)-3-(4-chlorophenyl)urea, also known as BPU, is a chemical compound that has been extensively studied for its potential use in the field of cancer research. This compound belongs to the class of urea-based compounds and has been shown to possess potent anti-tumor properties.
Applications De Recherche Scientifique
Crystal Structure Analysis
- "1-(2-Bromophenyl)-3-(4-chlorophenyl)urea" exhibits interesting crystallographic properties, with bromophenyl and chlorophenyl groups positioned in cis and trans across the C—N bonds, respectively. This arrangement forms dimers via intermolecular hydrogen bonds in the crystal structure (Yamin & Mardi, 2003).
Chemical Degradation Studies 2. Chemical degradation studies, particularly in soil environments, have found that compounds similar to "this compound" are degraded by microbial action, minimizing the accumulation of phytotoxic residues (Katz & Strusz, 1968).
Hydrogen Bonding Research 3. Research into hydrogen bonding interactions has shown that compounds like "this compound" can form stable complexes with various oxoanions, demonstrating the molecule's potential in supramolecular chemistry (Boiocchi et al., 2004).
Cancer Research 4. In the context of cancer research, symmetrical N,N'-diarylureas related to "this compound" have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, suggesting their potential as anti-cancer agents (Denoyelle et al., 2012).
Environmental Science 5. In environmental science, compounds similar to "this compound" are used as antibacterial additives in personal care products. Their presence in the environment, particularly aquatic environments, has been a subject of study, indicating the need for further exploration of their environmental fate and behavior (Halden & Paull, 2004).
Insecticide Research 6. Investigations into insecticides have revealed that derivatives of "this compound" interfere with cuticle deposition in insects, showcasing a novel mode of action and potential for safe use in mammals (Mulder & Gijswijt, 1973).
Supramolecular Chemistry 7. Studies in supramolecular chemistry indicate that the introduction of halogen atoms, like chlorine or bromine, in positions adjacent to the urea unit significantly enhances the molecule's intermolecular hydrogen bond donor character, suggesting applications in the design of advanced molecular structures (Giannicchi et al., 2014).
Pharmacological Activity 8. Research on pharmacological activity has demonstrated that compounds structurally similar to "this compound" exhibit anxiolytic and muscle relaxant properties, pointing to their potential use in treating disorders of the central nervous system (Rasmussen et al., 1978).
Propriétés
IUPAC Name |
1-(2-bromophenyl)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c14-11-3-1-2-4-12(11)17-13(18)16-10-7-5-9(15)6-8-10/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGYMMIWUNLOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2646261.png)
![(1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B2646262.png)






![N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2646275.png)



![4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile](/img/structure/B2646283.png)
![3-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2646284.png)